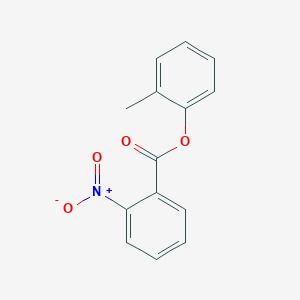

2-Methylphenyl 2-nitrobenzoate

Description

Contextualization within Benzoate (B1203000) Ester and Nitroaromatic Compound Research

2-Methylphenyl 2-nitrobenzoate (B253500) is a member of the benzoate ester family. Benzoate esters are characterized by the presence of a benzene (B151609) ring attached to the carbonyl group of an ester linkage. cosmeticsandtoiletries.com They are widely recognized for their applications in various industries, serving as solvents, plasticizers, and fragrance components. cosmeticsandtoiletries.com In the realm of synthetic chemistry, benzoate esters are valuable intermediates and building blocks for more complex molecules. ijsdr.orgmdpi.comtandfonline.com Research in this area often focuses on the development of new synthetic methodologies, including more efficient and environmentally friendly esterification processes. ijsdr.org

Simultaneously, 2-Methylphenyl 2-nitrobenzoate is classified as a nitroaromatic compound. This class of compounds, containing one or more nitro groups (—NO₂) attached to an aromatic ring, is of immense importance in both industrial and laboratory settings. scispace.com Nitroaromatic compounds are key precursors in the synthesis of amines, dyes, polymers, pesticides, and explosives. nih.govnih.gov The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making these compounds versatile substrates for various chemical transformations. mdpi.comhud.ac.uk The study of nitroaromatic compounds is a dynamic area of research, with ongoing efforts to develop novel applications and understand their environmental and biological interactions. nih.govcswab.org

The compound this compound thus exists at the intersection of these two significant areas of chemical research. Its structure suggests a molecule where the properties of a benzoate ester are modulated by the presence of a nitro group, and vice versa.

Significance of Ester Linkages and Nitro Functional Groups in Molecular Design

The ester linkage (—COO—) is a fundamental covalent bond in organic chemistry, formed from the condensation reaction between a carboxylic acid and an alcohol. oregonsaves.gov This functional group is prevalent in numerous biologically important molecules, including lipids, waxes, and certain polymers. oregonsaves.govfiveable.me In molecular design, the incorporation of an ester linkage can influence a molecule's physical and chemical properties, such as its polarity, solubility, and susceptibility to hydrolysis. libretexts.orgtaylorandfrancis.com Ester groups can also serve as prodrug moieties, where the ester is enzymatically cleaved in the body to release an active pharmaceutical ingredient. numberanalytics.com

The nitro functional group (—NO₂) is a powerful tool in molecular design due to its strong electron-withdrawing capabilities. mdpi.comhud.ac.ukgsa.ac.uk This property reduces the electron density of the molecular scaffold it is attached to, facilitating reactions with nucleophiles. mdpi.comhud.ac.uk The nitro group can also be readily transformed into a variety of other functional groups, most notably amines, which are ubiquitous in pharmaceuticals and other fine chemicals. scispace.comuts.edu.au This versatility makes nitro compounds valuable intermediates in multistep synthetic sequences. libretexts.org Furthermore, the presence of a nitro group can impart specific photophysical properties to a molecule. rsc.org

Research Landscape and Potential Areas of Investigation for this compound

While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, the research landscape for its constituent parts and analogous structures is rich and provides a roadmap for potential investigations. The synthesis of this compound would likely involve the esterification of 2-nitrobenzoic acid with o-cresol (B1677501) (2-methylphenol), a standard transformation in organic chemistry.

Table 1: Potential Research Focus Areas for this compound

| Research Area | Potential Focus | Rationale |

| Synthetic Methodology | Optimization of synthetic routes, exploring different catalysts and reaction conditions. | To develop high-yield, cost-effective, and environmentally benign methods for its preparation. |

| Structural Analysis | Detailed characterization using techniques like X-ray crystallography, NMR, and IR spectroscopy. | To understand the precise three-dimensional structure and intramolecular interactions. |

| Reactivity Studies | Investigation of the reduction of the nitro group to an amine, and the hydrolysis of the ester linkage. | To explore its utility as a synthetic intermediate for creating more complex molecules. |

| Materials Science | Exploration of its potential use in the synthesis of novel polymers or as a component in liquid crystal formulations. | The rigid aromatic structure and polar functional groups could impart interesting material properties. |

| Biological Screening | Evaluation of its potential biological activity, such as antimicrobial or cytotoxic properties. | Many nitroaromatic and benzoate ester derivatives exhibit biological activity. mdpi.comtandfonline.com |

The study of related compounds provides further insight. For instance, research on methyl 2-nitrobenzoate has explored its use in various chemical syntheses. chemicalbook.comnih.gov Similarly, investigations into other substituted nitrobenzoates have been conducted to understand their properties and reactivity. sigmaaldrich.comchembk.com The broader field of nitroaromatic compound research continues to be an active area, with studies on their detection, degradation, and application in synthesis. cswab.orgspectroscopyonline.com

Future research on this compound could focus on leveraging the unique combination of its functional groups. For example, the nitro group could be reduced to an amine, and the resulting aminobenzoate could be a precursor for heterocyclic compounds or other biologically relevant structures. The steric hindrance provided by the 2-methylphenyl group could also lead to interesting regioselectivity in its reactions.

Structure

3D Structure

Properties

Molecular Formula |

C14H11NO4 |

|---|---|

Molecular Weight |

257.24 g/mol |

IUPAC Name |

(2-methylphenyl) 2-nitrobenzoate |

InChI |

InChI=1S/C14H11NO4/c1-10-6-2-5-9-13(10)19-14(16)11-7-3-4-8-12(11)15(17)18/h2-9H,1H3 |

InChI Key |

OGRVMCXNAXLYIJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1OC(=O)C2=CC=CC=C2[N+](=O)[O-] |

Canonical SMILES |

CC1=CC=CC=C1OC(=O)C2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methylphenyl 2 Nitrobenzoate and Analogous Structures

Esterification Routes for 2-Methylphenyl 2-nitrobenzoate (B253500) Formation

Esterification, the process of forming an ester from a carboxylic acid and an alcohol, represents the most direct approach to synthesizing 2-methylphenyl 2-nitrobenzoate.

Direct Esterification of 2-Nitrobenzoic Acid with 2-Methylphenol

The direct esterification of 2-nitrobenzoic acid with 2-methylphenol, often referred to as Fischer-Speier esterification, typically involves heating the two reactants in the presence of an acid catalyst. The reaction is reversible and requires the removal of water to drive the equilibrium towards the product side.

Commonly used acid catalysts include sulfuric acid and p-toluenesulfonic acid. google.com The reaction temperature is a critical parameter, with temperatures above 100°C generally being necessary to achieve a reasonable reaction rate and facilitate the removal of water, often through azeotropic distillation with a suitable solvent like toluene (B28343). google.com

While specific data for the direct esterification of 2-nitrobenzoic acid with 2-methylphenol is not extensively reported, the general conditions for Fischer esterification can be applied. The presence of the nitro group on the benzoic acid can increase its acidity, potentially facilitating the reaction.

Transesterification Processes Involving Nitrobenzoate Esters

Transesterification is an alternative route where a pre-existing ester, such as methyl 2-nitrobenzoate, reacts with 2-methylphenol to form the desired this compound and a volatile alcohol byproduct, typically methanol (B129727). google.comrsc.org This method can be advantageous as it can sometimes be driven to completion by the removal of the low-boiling alcohol.

The reaction can be catalyzed by either acids or bases. google.com Acid catalysts, similar to those used in direct esterification, can be employed. rsc.org Base-catalyzed transesterification, using alkoxides like sodium methoxide, is also a common approach. google.com Recently, cooperative catalysis involving an acid and a halide salt has been shown to be effective for the transesterification of unactivated methyl esters with phenols. rsc.org

A study on the transesterification of methyl adamantane-1-carboxylate with p-cresol (B1678582) demonstrated that heating with triflic acid (TfOH) and potassium fluoride (B91410) (KF) in cyclohexane (B81311) gave a high yield of the corresponding ester. rsc.org These conditions could likely be adapted for the reaction of methyl 2-nitrobenzoate with o-cresol (B1677501).

| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Methyl adamantane-1-carboxylate, p-cresol | TfOH, KF | Cyclohexane | Not specified | 94 | rsc.org |

| Methyl benzoate (B1203000), 1-hexanol | Acid/halide | Not specified | 130 | 90 | rsc.org |

Coupling Reactions for the Construction of the Ester Bond

Modern organic synthesis offers several powerful coupling reactions for the formation of ester bonds under mild conditions, which can be particularly useful for substrates that are sensitive to the harsh conditions of traditional esterification.

Mitsunobu Reaction:

The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into esters with inversion of stereochemistry, although for the synthesis of this compound from the achiral 2-methylphenol, stereochemistry is not a concern. organic-chemistry.orgtcichemicals.com The reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov

The reaction proceeds through the formation of an alkoxyphosphonium salt from the alcohol, which is then nucleophilically attacked by the carboxylate anion of the 2-nitrobenzoic acid. organic-chemistry.org The use of nitrobenzoic acids as the acidic component is well-documented in Mitsunobu reactions. nih.govorgsyn.org For sterically hindered alcohols, using 4-nitrobenzoic acid has been shown to improve yields. orgsyn.org A general procedure involves reacting the alcohol, carboxylic acid, and phosphine in a suitable solvent like tetrahydrofuran (B95107) (THF) and then adding the azodicarboxylate at a low temperature. orgsyn.org

| Alcohol | Carboxylic Acid | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| (-)-Menthol | 4-Nitrobenzoic acid | PPh3, DEAD | THF | 0 to 40 | High | orgsyn.org |

| Tertiary Alcohols | 2-Nitrobenzoic acid | Phenoxydiphenylphosphine, DEAD | Not specified | Good | tcichemicals.com |

Steglich Esterification:

The Steglich esterification is another mild method for forming ester bonds, utilizing a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgorganic-chemistry.orgnih.gov This method is particularly effective for sterically hindered substrates and those sensitive to acidic conditions. organic-chemistry.org

The reaction mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. organic-chemistry.org DMAP then acts as an acyl transfer catalyst, reacting with the intermediate to form a highly reactive acyl-pyridinium species, which is subsequently attacked by the alcohol (2-methylphenol) to yield the ester and dicyclohexylurea (DCU) as a byproduct. wikipedia.org

A related reaction, the acylation of o-cresol with benzoyl chloride in pyridine (B92270), provides a good model for the synthesis of this compound via the corresponding acid chloride. researchgate.net

| Carboxylic Acid | Alcohol | Coupling Reagents | Solvent | Temperature | Yield | Reference |

| General | General | DCC, DMAP | Aprotic | Room Temp. | Good to Excellent | wikipedia.orgorganic-chemistry.org |

| 2-Bromobutyric acid | Allyl alcohol | DCC | Not specified | Not specified | 94% (of phosphonium (B103445) salt) | nih.gov |

Precursor Synthesis Strategies

The availability and purity of the starting materials, 2-nitrobenzoic acid and its derivatives, are paramount for the successful synthesis of the target ester.

Synthesis of 2-Nitrobenzoic Acid Derivatives

2-Nitrobenzoyl chloride:

A key intermediate for some esterification routes is 2-nitrobenzoyl chloride. This acyl chloride can be readily prepared from 2-nitrobenzoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). prepchem.comorgsyn.org Heating 2-nitrobenzoic acid with thionyl chloride under reflux, followed by removal of excess reagent, affords the desired 2-nitrobenzoyl chloride in good yield. prepchem.com This reactive intermediate can then be used to acylate 2-methylphenol, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the HCl byproduct. researchgate.net

| Starting Material | Reagent | Conditions | Product | Reference |

| 2-Nitrobenzoic acid | Thionyl chloride | Reflux | 2-Nitrobenzoyl chloride | prepchem.com |

| p-Nitrobenzoic acid | Phosphorus pentachloride | Heating | p-Nitrobenzoyl chloride | orgsyn.org |

The primary industrial route to 2-nitrobenzoic acid is the oxidation of 2-nitrotoluene (B74249). chemcess.comwikipedia.org This transformation can be achieved using a variety of oxidizing agents and conditions.

Oxidation with Nitric Acid:

A common method involves the oxidation of 2-nitrotoluene with nitric acid. chemcess.comwikipedia.org This process typically requires elevated temperatures and can produce the desired carboxylic acid in good yields.

Oxidation with Other Oxidants:

Other oxidizing agents such as potassium permanganate (B83412) (KMnO4) have also been employed. magtech.com.cn The use of a phase transfer catalyst, such as polyethylene (B3416737) glycol (PEG), can facilitate the reaction between the organic substrate and the aqueous oxidant. magtech.com.cn For instance, the oxidation of p-nitrotoluene with KMnO4 in the presence of PEG-600 at 95°C yielded p-nitrobenzoic acid. magtech.com.cn

More recently, catalytic oxidation methods using molecular oxygen as the oxidant have been developed. These "green" processes often employ metal-based catalysts. For example, the oxidation of o-nitrotoluene can be catalyzed by a mixture of MnO2 and RuO4 in an autoclave under oxygen pressure. google.com Metalloporphyrins have also been shown to be effective catalysts for the aerobic oxidation of nitrotoluenes under mild conditions. acs.org

| Substrate | Oxidizing Agent/Catalyst | Solvent/Conditions | Product | Yield (%) | Reference |

| 2-Nitrotoluene | Nitric acid | Heating | 2-Nitrobenzoic acid | Good | chemcess.comwikipedia.org |

| p-Nitrotoluene | KMnO4 / PEG-600 | Neutral, 95°C | p-Nitrobenzoic acid | 51.6 | magtech.com.cn |

| o-Nitrotoluene | O2 / MnO2/RuO4 | Ethanol, 140°C, 0.5 MPa | o-Nitrobenzoic acid | 92.3 | google.com |

| p-Nitrotoluene | O2 / Metalloporphyrin | 55°C, 2.0 MPa O2 | p-Nitrobenzoic acid | up to 90.4 | acs.org |

Regioselective Nitration Approaches for Aromatic Rings

The synthesis of the 2-nitrobenzoic acid precursor relies on the regioselective nitration of an aromatic ring. The introduction of a nitro group onto an aromatic substrate is a widely studied and crucial industrial reaction. ias.ac.in Traditional methods often employ a mixture of nitric and sulfuric acids, but these can lead to issues with selectivity and generate significant acid waste. ias.ac.inscirp.org

Modern approaches focus on achieving high regioselectivity, particularly for the ortho and para positions. Several advanced methods have been developed to control the position of nitration on aromatic compounds:

Micellar Catalysis: The use of an aqueous solution of sodium dodecylsulfate (SDS) with dilute nitric acid at room temperature provides a mild medium for the nitration of aromatic compounds, often with high regioselectivity. researchgate.net For instance, the nitration of phenol (B47542) in this system yields exclusively the para-isomer. researchgate.net

Solid-Acid Catalysis: Zeolites, such as H-β, have been shown to be effective catalysts for regioselective nitration. ias.ac.ingoogle.com They can enhance para-selectivity by leveraging the spatial constraints within their porous structures. ias.ac.in For example, nitration of toluene over zeolite beta can yield high proportions of the p-nitro isomer. ias.ac.in

Solvent-Free and Microwave-Assisted Methods: Nitration reactions can be conducted under solvent-free conditions using grinding (mortar and pestle) or microwave assistance in the presence of certain metal salts, leading to high yields and regioselectivity. scirp.orgscirp.org These methods are often faster and cleaner than traditional approaches. scirp.org For instance, the nitration of phenol using a metal salt and nitric acid can be completed in hours with high yield of the p-nitrophenol. scirp.org

| Aromatic Compound | Nitrating Agent/System | Conditions | Major Product(s) | Reference |

| Phenol | Dilute HNO₃ in aqueous SDS | Room Temperature | p-Nitrophenol | researchgate.net |

| Toluene | Benzoyl nitrate (B79036) / Mordenite zeolite | Not specified | Controlled isomer distribution | google.com |

| Phenol | HNO₃ / Metal salt in chloroform | Room Temperature, 3 hrs | p-Nitrophenol (85% yield) | scirp.org |

| Toluene | Fuming HNO₃ / NaY zeolite | Solid state | o-Nitrotoluene (exclusive at specific loading) | ias.ac.in |

Synthesis of 2-Methylphenol (o-Cresol) Analogues

The synthesis of o-cresol and its analogues is crucial for producing a variety of esters. While o-cresol can be obtained from coal tar, synthetic methods are necessary to meet demand. chemcess.com Key industrial processes often start from toluene or phenol. chemcess.com

Common synthetic routes include:

Alkaline hydrolysis of 2-chlorotoluene. chemcess.com

Alkali fusion of toluenesulfonates. chemcess.com

Vapor-phase methylation of phenol. chemcess.com

Further functionalization of the o-cresol ring allows for the creation of diverse analogues. For example, electrophilic substitution reactions such as nitration, halogenation, and alkylation occur readily, primarily at the ortho and para positions relative to the hydroxyl group. chemcess.com A variety of substituted 2-methylphenol derivatives have been synthesized for various research applications, including those with triazole rings and other heterocyclic systems. researchgate.nettandfonline.com

Advanced Synthetic Approaches and Catalytic Methods

Modern organic synthesis emphasizes efficiency, selectivity, and sustainability. Advanced methods, including transition metal catalysis and green chemistry principles, offer significant advantages for the synthesis of esters like this compound.

Transition Metal Catalysis in Ester Synthesis and Functionalization

Transition metal catalysts have revolutionized ester synthesis by providing highly efficient and atom-economical alternatives to traditional methods. acs.org These catalysts can facilitate esterification through various mechanisms, including C-H activation and oxidative coupling. acs.orgthieme-connect.comthieme-connect.com

Key catalytic systems include:

Palladium and Rhodium Catalysis: These metals are effective in various esterification reactions, including those involving arylboronic acids and aldehydes. thieme-connect.com

Iron Catalysis: Iron(III) nitrate has been demonstrated as a simple and effective Lewis acid catalyst for the esterification of alcohols with carboxylic acids, offering a more environmentally friendly alternative to traditional acid catalysts. rsc.org

Gold Catalysis: Gold-based catalysts have been used for the functionalization of activated aromatic rings. acs.org

Recent advances have focused on Cross-Dehydrogenative Coupling (CDC) reactions, which activate C-H bonds to directly form C-O bonds between arenes and carboxylic acids, using molecular oxygen as a green oxidant. labmanager.com

| Catalyst System | Reaction Type | Substrates | Key Advantage | Reference |

| [{Rh(cod)Cl}₂]/dppb | Cascade Aryl Addition-Lactonization | Phthalaldehyde, Arylboronic acids | Moderate to good yields of 3-aryl phthalides | thieme-connect.com |

| Fe(NO₃)₃ | Esterification | β-citronellol, Acetic acid | High conversion and selectivity, avoids neutralization steps | rsc.org |

| RhRu bimetallic oxide clusters | Cross-Dehydrogenative Coupling | Arenes, Carboxylic acids | High reactivity, uses O₂ as the sole oxidant | labmanager.com |

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of ester synthesis, this involves using environmentally benign solvents, renewable starting materials, and catalytic methods. rsc.orgmdpi.comacs.org

Approaches aligned with green chemistry include:

Biocatalysis: The use of enzymes, such as lipases, for esterification offers high selectivity under mild reaction conditions. researchgate.net This approach is considered environmentally friendly and can lead to products labeled as "natural." researchgate.net

Alternative Energy Inputs: Ultrasound, mechanochemical (ball-milling), and microwave-assisted syntheses can accelerate reaction rates and increase yields, often with reduced energy consumption and solvent use. mdpi.comnih.gov

Use of Greener Solvents and Catalysts: The development of reactions in water or the use of deep eutectic solvents as catalysts can significantly reduce the environmental impact of ester synthesis. researchgate.netmdpi.com Photocatalytic methods using visible light as a sustainable energy source are also gaining prominence. acs.org

Selective Functionalization of Aromatic Moieties

Achieving site-selectivity in the functionalization of substituted benzenes is a significant challenge in organic synthesis due to the often subtle differences in reactivity between C-H bonds. researchgate.netsciengine.com

Recent strategies to control regioselectivity include:

Transient Mediators: The use of a transient mediator, such as a sulfonium (B1226848) salt generated in situ, can direct functionalization to the para position of monosubstituted aromatics. sciengine.com

Carbene Insertion: Transition metal-catalyzed carbene insertion into C-H bonds offers a pathway for selective functionalization. scispace.comnih.gov The choice of metal catalyst and the substituents on the carbene can influence the regioselectivity of the reaction. acs.orgscispace.com For example, iron and manganese complexes have shown high selectivity for insertion into benzene (B151609) C-H bonds over other potential reaction pathways. scispace.com

Spectroscopic and Structural Elucidation of 2 Methylphenyl 2 Nitrobenzoate

Comprehensive Spectroscopic Characterization

The molecular structure of 2-Methylphenyl 2-nitrobenzoate (B253500) comprises a 2-nitrobenzoyl group ester-linked to a 2-methylphenol (o-cresol). This arrangement of aromatic rings and functional groups gives rise to a unique spectroscopic fingerprint, which can be interpreted to confirm its identity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be deduced.

The ¹H NMR spectrum of 2-Methylphenyl 2-nitrobenzoate is expected to exhibit distinct signals corresponding to the aromatic protons of the two rings and the methyl group protons. The electron-withdrawing nature of the nitro group and the ester linkage significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region of the spectrum.

The protons on the 2-nitrobenzoate ring are anticipated to show a complex splitting pattern due to spin-spin coupling. The proton ortho to the nitro group is expected to be the most deshielded. The protons on the 2-methylphenyl ring will also display characteristic splitting, with the methyl protons appearing as a sharp singlet in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Protons on 2-nitrobenzoate ring | 7.5 - 8.2 | Multiplet |

| Protons on 2-methylphenyl ring | 7.0 - 7.4 | Multiplet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of this compound will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon. The chemical shift of the carbonyl carbon is characteristically found in the downfield region. The aromatic carbons will appear in the range of 120-150 ppm, with the carbon attached to the nitro group being significantly deshielded. The methyl carbon will resonate at a much higher field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbon (C=O) | 164 - 166 |

| Aromatic Carbons (C-NO₂) | ~148 |

| Aromatic Carbons (C-O) | ~149 |

| Other Aromatic Carbons | 120 - 135 |

To unambiguously assign the proton and carbon signals, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons on the same aromatic ring. Cross-peaks would be observed between adjacent protons, aiding in the assignment of the complex multiplets in the aromatic region.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would allow for the direct assignment of protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart. This is particularly useful for identifying the quaternary carbons and for confirming the connectivity between the 2-nitrobenzoyl and 2-methylphenyl moieties through the ester linkage. For instance, a correlation between the carbonyl carbon and the protons on the 2-methylphenyl ring would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could show correlations between the protons of the methyl group and the nearby aromatic protons on the same ring, further confirming their assignments.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-IR, is a rapid and sensitive method for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound will be dominated by strong absorption bands corresponding to the carbonyl group of the ester and the nitro group. The aromatic C-H and C=C stretching vibrations will also be prominent.

Key expected absorption bands include:

A strong, sharp absorption band for the C=O stretching of the ester group, typically appearing around 1730-1750 cm⁻¹.

Two strong absorption bands for the asymmetric and symmetric stretching of the nitro group (NO₂), expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

C-O stretching vibrations of the ester group will be visible in the 1200-1300 cm⁻¹ region.

Aromatic C=C stretching vibrations will appear as multiple bands in the 1400-1600 cm⁻¹ region.

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

The C-H stretching of the methyl group will be observed in the 2850-3000 cm⁻¹ range.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Ester) | 1730 - 1750 | Strong |

| NO₂ (Asymmetric Stretch) | 1520 - 1560 | Strong |

| NO₂ (Symmetric Stretch) | 1340 - 1380 | Strong |

| C-O (Ester) | 1200 - 1300 | Strong |

| C=C (Aromatic) | 1400 - 1600 | Medium to Weak |

| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |

Based on a comprehensive search for scientific literature, specific experimental data for this compound corresponding to the requested spectroscopic and structural analyses (Raman, UV-Vis, HRMS, Single-Crystal X-ray Diffraction, and Hirshfeld Surface Analysis) is not available in the public domain.

Constructing an article with the detailed, data-driven sections as outlined requires access to dedicated research studies that have synthesized and characterized this specific compound. Without such foundational data, it is not possible to generate the thorough, informative, and scientifically accurate content required by the instructions.

While information exists for structurally related compounds such as methyl 2-nitrobenzoate or other nitrobenzoate derivatives, the strict adherence to the subject compound "this compound" as per the instructions prevents the use of data from these other molecules.

Chemical Reactivity, Transformation Pathways, and Mechanistic Insights of 2 Methylphenyl 2 Nitrobenzoate

Reaction Pathways and Product Diversification

The presence of multiple reactive sites within the 2-Methylphenyl 2-nitrobenzoate (B253500) molecule enables a range of reactions, including modifications of the nitro group, cleavage of the ester bond, and substitutions on the aromatic rings.

The nitro group on the benzoate (B1203000) ring is highly susceptible to reduction, a fundamental transformation that yields the corresponding amino derivative, 2-Methylphenyl 2-aminobenzoate. This reaction is a cornerstone in the synthesis of many compounds, including pharmaceuticals and dyes. aiinmr.com The conversion of the nitro moiety to an amine can be achieved through various established methods.

Catalytic hydrogenation is a widely employed and efficient method for this transformation. scribd.comrsc.org This process typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common and effective catalyst for the reduction of aromatic nitro compounds. scribd.com The reaction proceeds through the adsorption of both the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction to the amine. Other catalysts like platinum oxide (PtO₂) and Raney nickel can also be utilized. illinois.edu

Chemical reduction offers an alternative to catalytic hydrogenation. Reagents such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid or iron (Fe) in acetic acid are classic and effective methods for the reduction of aromatic nitro groups. These reactions proceed via electron transfer mechanisms.

Table 1: Common Reagents for the Reduction of 2-Methylphenyl 2-nitrobenzoate

| Reagent | Product | General Conditions |

| H₂, Pd/C | 2-Methylphenyl 2-aminobenzoate | Methanol (B129727) or Ethanol Solvent, Room Temp. |

| SnCl₂, HCl | 2-Methylphenyl 2-aminobenzoate | Reflux |

| Fe, CH₃COOH | 2-Methylphenyl 2-aminobenzoate | Reflux |

The ester linkage in this compound is a key reactive site, susceptible to cleavage through hydrolysis and transesterification. These reactions break the ester bond, leading to the formation of new compounds.

Hydrolysis is the cleavage of the ester by water, typically accelerated by an acid or a base catalyst.

Alkaline Hydrolysis: Under basic conditions (e.g., aqueous sodium hydroxide), the ester undergoes saponification. The hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. This leads to a tetrahedral intermediate which then collapses to form 2-nitrobenzoic acid (as its carboxylate salt) and 2-methylphenol (o-cresol). jcsp.org.pk The mechanism is generally a bimolecular acyl-oxygen cleavage (BAc2). jcsp.org.pk

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., sulfuric acid) and water, the ester is hydrolyzed back to its parent carboxylic acid and alcohol. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Transesterification is the process of exchanging the o-cresyl group with another alcohol. This reaction is also typically catalyzed by an acid or a base. researchgate.net For instance, reacting this compound with an excess of methanol under acidic or basic conditions would lead to the formation of methyl 2-nitrobenzoate and 2-methylphenol. The reaction is an equilibrium process, and using a large excess of the new alcohol as the solvent can drive the reaction to completion. researchgate.net

Table 2: Cleavage Reactions of the Ester Linkage

| Reaction | Reagents | Products |

| Alkaline Hydrolysis | NaOH (aq), Heat | Sodium 2-nitrobenzoate + 2-Methylphenol |

| Acid Hydrolysis | H₃O⁺, Heat | 2-Nitrobenzoic acid + 2-Methylphenol |

| Transesterification | CH₃OH, H⁺ or CH₃O⁻ | Methyl 2-nitrobenzoate + 2-Methylphenol |

Both phenyl rings in this compound can potentially undergo aromatic substitution reactions, but their reactivity is heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. grabmyessay.comminia.edu.eg The outcome is governed by the directing and activating/deactivating effects of the substituents.

2-Nitrophenyl Ring: This ring is strongly deactivated towards EAS. The nitro group (-NO₂) is a powerful deactivating, meta-directing group due to its strong electron-withdrawing resonance and inductive effects. aiinmr.com The ester group (-COOR) is also a deactivating, meta-director. Therefore, any electrophilic attack on this ring would be slow and would preferentially occur at the positions meta to both the nitro and ester groups (i.e., C4 and C6).

2-Methylphenyl Ring: This ring is more susceptible to EAS. The methyl group (-CH₃) is an activating, ortho-, para-directing group. The ester oxygen (-OAr) is deactivating by induction but is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance. The activating effect of the methyl group generally dominates, making this ring the more likely site for electrophilic attack, primarily at the positions ortho and para to the methyl group (C4 and C6).

Nucleophilic Aromatic Substitution (NAS) requires the presence of strong electron-withdrawing groups and a suitable leaving group on the aromatic ring. organicchemistrytutor.comjuniperpublishers.com

2-Nitrophenyl Ring: This ring is highly activated for NAS. The ortho-nitro group strongly stabilizes the negative charge of the Meisenheimer complex, the key intermediate in the addition-elimination mechanism of NAS. organicchemistrytutor.comjuniperpublishers.com While hydrogen is not a typical leaving group, if a good leaving group like a halogen were present on this ring (e.g., at C4 or C6), it would be readily displaced by strong nucleophiles.

2-Methylphenyl Ring: This ring is not activated for NAS. It lacks the necessary strong electron-withdrawing groups to stabilize the anionic intermediate, making nucleophilic substitution on this ring highly unfavorable. evitachem.com

Table 3: Regioselectivity in Aromatic Substitution Reactions

| Ring | Reaction Type | Reactivity | Probable Position(s) of Attack |

| 2-Nitrophenyl | Electrophilic (EAS) | Strongly Deactivated | C4, C6 |

| 2-Nitrophenyl | Nucleophilic (NAS) | Strongly Activated | C2, C4, C6 (if leaving group present) |

| 2-Methylphenyl | Electrophilic (EAS) | Activated | C4, C6 |

| 2-Methylphenyl | Nucleophilic (NAS) | Deactivated | Unlikely |

Mechanistic Investigations

The mechanisms of the reactions involving this compound, particularly those involving the cleavage of the ester bond, can be complex. Detailed mechanistic studies often involve kinetic analysis and examining the influence of reaction conditions like the solvent.

Solvolysis is a reaction where the solvent acts as the nucleophile. For an ester like this compound, solvolysis involves the cleavage of the ester bond. The 2-nitrobenzoate anion is a relatively good leaving group, comparable to other benzoate derivatives used in mechanistic studies. rsc.orgrsc.orgacs.org The reaction can proceed through different mechanistic pathways, primarily distinguished as unimolecular (Sₙ1) or bimolecular (Sₙ2), depending on the stability of potential carbocation intermediates and the reaction conditions.

Cleavage can occur at two positions:

Acyl-Oxygen Cleavage (BAc2): The nucleophile (solvent) attacks the carbonyl carbon. This is the common pathway for ester hydrolysis and transesterification, proceeding through a tetrahedral intermediate. This is a bimolecular process.

Alkyl-Oxygen Cleavage (BAl1 or BAl2): The C-O bond between the 2-methylphenyl ring and the ester oxygen breaks. This would generate a 2-methylphenyl cation (in an Sₙ1-type process) or involve a direct backside attack by the solvent (in an Sₙ2-type process). Given the instability of aryl cations, this pathway is generally less common for aryl esters unless under specific conditions.

Kinetic studies on related p-nitrobenzoate esters often measure the rate of formation of p-nitrobenzoic acid to determine the reaction rate constants (k). oup.com For this compound, similar kinetic experiments would involve monitoring the release of 2-nitrobenzoic acid. The rate law can help distinguish between Sₙ1 (rate depends only on the ester concentration) and Sₙ2 (rate depends on both ester and nucleophile concentrations) mechanisms.

Table 4: Hypothetical Kinetic Data for Solvolysis in 80% Aqueous Acetone

| Substrate (Ar-O-CO-Ar') | Relative Rate (krel) | Postulated Mechanism |

| Phenyl 2-nitrobenzoate | 1.0 | BAc2 |

| This compound | ~1.2-1.5 | BAc2 |

| 4-Methoxyphenyl 2-nitrobenzoate | ~2-3 | BAc2 |

| Note: This table is illustrative, based on expected electronic effects. The electron-donating methyl group on the phenoxy moiety would slightly increase the rate of acyl-oxygen cleavage compared to the unsubstituted phenyl ester. |

The choice of solvent has a profound impact on the rate and mechanism of chemical reactions, particularly solvolysis. chemrxiv.org Solvent properties such as polarity, proticity (ability to donate hydrogen bonds), and nucleophilicity are key factors. chemrxiv.orgijsrst.comijsrst.comresearchgate.net

For the solvolysis of this compound, the solvent can influence the stability of the reactants, transition states, and intermediates.

Polar Protic Solvents (e.g., water, ethanol): These solvents are effective at solvating both cations and anions. If the reaction were to proceed through an Sₙ1-type mechanism involving charged intermediates, these solvents would stabilize the transition state leading to them, thus accelerating the reaction rate. chemrxiv.org For a more common BAc2 mechanism, the effect is more complex, but polar solvents generally facilitate the separation of charge in the polar transition state. ijsrst.comijsrst.comresearchgate.net

Polar Aprotic Solvents (e.g., acetone, DMSO): These solvents possess dipoles that can solvate cations but are less effective at solvating anions.

Nonpolar Solvents (e.g., hexane, toluene): Reactions involving charged species or polar transition states are generally much slower in nonpolar solvents due to the lack of stabilization.

In studies of related benzoates, the rate of alkaline hydrolysis is observed to decrease steeply as the proportion of a less polar organic solvent (like ethanol) is increased in an aqueous mixture. ijsrst.comijsrst.comresearchgate.net This is because the transition state for alkaline hydrolysis is more polar and better solvated by water than the initial reactants. A similar trend would be expected for the hydrolysis of this compound.

Table 5: Expected Influence of Solvent on Solvolysis Rate of this compound

| Solvent | Polarity | Type | Expected Relative Rate | Primary Stabilizing Effect |

| Water | High | Protic | High | Stabilization of polar transition state |

| Ethanol/Water | Medium-High | Protic | Medium | Moderate stabilization |

| Acetone (aq) | Medium | Aprotic | Low-Medium | Less effective stabilization |

| Hexane | Low | Aprotic | Very Low | Minimal stabilization |

Reaction Intermediates Identification and Characterization

The identification and characterization of reaction intermediates are crucial for understanding the transformation pathways of this compound. While specific studies on the non-photochemical reaction intermediates of this exact compound are not extensively documented in publicly available literature, general principles of ester reactivity and the influence of the nitro and methyl substituents allow for postulation of likely intermediates in its transformations.

In typical ester reactions, such as hydrolysis or transesterification, the primary intermediate is a tetrahedral intermediate. For this compound, nucleophilic attack at the carbonyl carbon would lead to the formation of such an intermediate. The stability and subsequent breakdown of this intermediate are influenced by the electronic properties of the leaving group (2-methylphenoxide) and the acyl group (2-nitrobenzoyl). The electron-withdrawing nitro group on the benzoyl moiety would stabilize the negative charge on the oxygen of the tetrahedral intermediate, while the electron-donating methyl group on the phenoxy moiety would make it a better leaving group compared to an unsubstituted phenoxide.

In reactions involving the nitro group, such as reduction to an amino group, radical anions or nitroso derivatives can be expected as intermediates. For instance, the reduction of a related compound, methyl 5-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-nitrobenzoate, using zinc in acetic acid proceeds via intermediates that lead to the corresponding aniline (B41778) derivative nih.gov.

It is important to note that without specific experimental data for this compound, the exact nature and characterization of its reaction intermediates remain speculative and are based on established mechanisms for similar compounds.

Photochemical Reactivity of Nitrobenzoate Esters

The photochemical behavior of nitroaromatic compounds, particularly ortho-nitrobenzyl derivatives, has been a subject of extensive research due to their use as photoremovable protecting groups. rsc.orgrsc.orgnih.govacs.org These compounds undergo a characteristic intramolecular photoreaction upon UV irradiation, leading to the cleavage of the ester bond. nih.govresearchgate.net The principles governing the photochemistry of ortho-nitrobenzyl esters can be extended to understand the potential photochemical reactivity of this compound.

Photoinduced Cleavage and Rearrangement Mechanisms

The primary photochemical process for esters of 2-nitrobenzoic acid upon UV irradiation is a photoinduced cleavage. This reaction is initiated by the excitation of the ortho-nitrophenyl chromophore. nih.gov The generally accepted mechanism for related ortho-nitrobenzyl compounds involves an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. nih.govnih.gov This leads to the formation of a transient aci-nitro intermediate. nih.gov

This aci-nitro species then undergoes a series of rearrangements. It can cyclize to form a five-membered ring intermediate, a 1,3-dihydrobenz[c]isoxazol-1-ol derivative. nih.gov This cyclic intermediate is unstable and subsequently fragments to release the protected group (in this case, the 2-methylphenol) and forms a 2-nitrosobenzaldehyde derivative as the other major product. nih.govrsc.org

An alternative pathway that has been considered for some related compounds is the photo-Favorskii rearrangement. nih.govwikipedia.orgnih.gov This mechanism, however, is more commonly associated with α-halo ketones and certain phenacyl esters and involves a cyclopropanone (B1606653) intermediate. nih.govwikipedia.org For simple nitrobenzoate esters like this compound, the intramolecular hydrogen abstraction mechanism is considered more likely.

The efficiency of the photocleavage can be influenced by the substitution pattern on the aromatic rings. While specific data for this compound is scarce, the presence of the methyl group on the phenoxy ring is not expected to fundamentally alter the cleavage mechanism but may have a minor influence on the reaction quantum yield and kinetics.

Characterization of Photochemically Generated Transient Species

The photochemical reactions of ortho-nitroaromatic compounds are known to proceed through several short-lived transient species. The characterization of these intermediates is typically achieved using time-resolved spectroscopic techniques, such as laser flash photolysis with UV-vis and IR detection. nih.govnih.govacs.orgacs.orgnih.gov

For related ortho-nitrobenzyl esters, the primary transient species identified is the aci-nitro tautomer. nih.gov This species exhibits a characteristic absorption maximum at around 400 nm. nih.gov Following the formation of the aci-nitro intermediate, subsequent transient species can be observed. These include the cyclic 1,3-dihydrobenz[c]isoxazol-1-ol derivative and nitrosobenzyl hemiacetals, which precede the final product formation. nih.gov

Femtosecond transient absorption spectroscopy has been employed to study the ultrafast dynamics following photoexcitation of nitroaromatics like nitrobenzene (B124822). nih.govacs.orgnih.gov These studies reveal complex dynamics involving multiple excited states and their decay pathways on picosecond timescales. For instance, upon excitation, nitrobenzene exhibits transient absorption signals that are assigned to various singlet and triplet excited states. acs.org Similar complex photophysics would be expected for this compound.

The table below summarizes the key transient species and their characteristic spectroscopic signatures observed in the photolysis of related ortho-nitrobenzyl compounds.

| Transient Species | Typical λmax (nm) | Detection Method | Reference |

| aci-Nitro Tautomer | ~400 | Laser Flash Photolysis (UV-vis) | nih.gov |

| Triplet Excited State | Varies (e.g., ~570 nm for some cations) | Time-Resolved IR Spectroscopy | nih.gov |

| 1,3-dihydrobenz[c]isoxazol-1-ol | Not directly observed via UV-vis | Inferred from kinetic studies and IR | nih.gov |

| 2-Nitrosobenzaldehyde | ~320 | LC-DAD | rsc.org |

Photochromic and Photoresponsive Behavior

Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. While some nitroaromatic compounds exhibit photochromism, there is no specific mention in the surveyed literature of this compound being photochromic.

The photochemical cleavage of this compound is generally an irreversible process, leading to the formation of 2-methylphenol and a 2-nitrosobenzoyl derivative. nih.govresearchgate.net This irreversible nature makes it a photoresponsive material, as its chemical structure and properties are permanently altered by light. This property is the basis for the application of related ortho-nitrobenzyl esters as photoremovable protecting groups in various fields, including the synthesis of photo-responsive polymer networks. nih.gov The cleavage of the ester bond upon irradiation can lead to changes in polymer solubility or other physical properties. nih.gov

While true photochromism has been observed in other classes of molecules like Schiff bases, there is no evidence to suggest that this compound or closely related simple nitrobenzoate esters exhibit this behavior. mdpi.com Any photo-induced color change would likely be due to the formation of the colored 2-nitrosobenzaldehyde product rather than a reversible photochromic equilibrium.

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

Theoretical and Computational Chemistry Studies of this compound 5.1. Quantum Chemical Calculations for Molecular Properties 5.1.1. Density Functional Theory (DFT) for Ground State Geometry Optimization 5.1.1.1. Prediction of Bond Lengths and Bond Angles 5.1.1.2. Calculation and Assignment of Vibrational Frequencies 5.1.2. Molecular Orbital Analysis 5.1.2.1. Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energetics 5.1.2.2. Determination of the Energy Band Gap

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Theoretical and Computational Chemistry Studies of 2 Methylphenyl 2 Nitrobenzoate

Quantum Chemical Calculations for Molecular Properties

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wave function into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.dewisc.edu This analysis is instrumental in quantifying the charge distribution across the 2-Methylphenyl 2-nitrobenzoate (B253500) molecule and understanding its stability through hyperconjugative interactions.

Hyperconjugation involves the donation of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. youtube.com In 2-Methylphenyl 2-nitrobenzoate, significant stabilization arises from such interactions. The most prominent of these are the delocalizations from the oxygen lone pairs (LP) of the nitro and ester groups into the antibonding orbitals (π) of the aromatic rings and the carbonyl group. For instance, the interaction between the lone pair of an oxygen atom in the nitro group (n) and the antibonding π orbital of the C-N bond is a key stabilizing feature. Similarly, delocalization from the oxygen lone pair of the ester linkage into the C=O π* orbital is significant.

The stabilization energy, E(2), associated with these donor-acceptor interactions can be calculated using second-order perturbation theory. wisc.edu Higher E(2) values indicate stronger interactions and greater molecular stability. A hypothetical NBO analysis for this compound, based on typical values for similar nitroaromatic esters, would reveal several key interactions.

Table 1: Hypothetical Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O1) in Ester | π* (C7-O2) | 45.8 |

| LP (O3) in Nitro | π* (C1-N1) | 60.2 |

| π (C1-C6) | π* (N1-O4) | 20.5 |

| π (C8-C9) | π* (C10-C11) | 18.9 |

| σ (C-H) on Methyl | σ* (C-C) in Ring | 5.1 |

Note: The atom numbering is illustrative for the purpose of this table. O1 and O2 are ester oxygens, O3 and O4 are nitro oxygens, C1-C6 is the nitro-substituted ring, and C7-C12 is the methyl-substituted ring.

NBO analysis also provides natural population analysis (NPA) charges, which offer a more chemically intuitive picture of electron distribution than other methods like Mulliken charges. uni-muenchen.de In this compound, the oxygen atoms of the nitro group are expected to carry the most negative charge due to their high electronegativity and resonance. The nitrogen atom of the nitro group and the carbonyl carbon of the ester would, in turn, be highly positive, indicating their electrophilic nature.

Reactivity and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. uni-muenchen.demdpi.com It maps the electrostatic potential onto a constant electron density surface, visually representing the charge distribution. Different colors denote different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates positive potential (electron-poor) regions, prone to nucleophilic attack. researchgate.netnih.gov Green and yellow represent intermediate potentials.

For this compound, the MEP surface would clearly delineate these reactive zones. The most intense red region would be localized over the oxygen atoms of the nitro group, highlighting them as the primary sites for electrophilic interaction. The carbonyl oxygen of the ester group would also show a significant negative potential. Conversely, the areas around the hydrogen atoms of the aromatic rings and the nitrogen atom of the nitro group would appear blue, indicating their electron deficiency and susceptibility to nucleophilic attack. Such maps are crucial for understanding how the molecule will interact with other reagents, predicting sites for hydrogen bonding, and rationalizing its biological activity. mdpi.compnrjournal.com

Fukui Functions for Predicting Nucleophilic and Electrophilic Attack Sites

Fukui functions provide a quantitative measure of the reactivity of different atomic sites within a molecule, based on how the electron density changes with the addition or removal of an electron. wikipedia.orghackernoon.com This density functional theory-based descriptor helps to pinpoint the sites for nucleophilic and electrophilic attack. scm.comnumberanalytics.com

There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (reactivity towards an electron-donating species). A high value indicates a good site for a nucleophile to attack.

f-(r) : for electrophilic attack (reactivity towards an electron-accepting species). A high value suggests a site that is likely to be attacked by an electrophile.

f0(r) : for radical attack.

These functions are often condensed to atomic centers to provide a ranked list of reactive sites. scm.com For this compound, the condensed Fukui functions would likely predict that the oxygen atoms of the nitro group have the highest f- values, confirming their status as the most probable sites for electrophilic attack. The carbonyl carbon and the nitrogen of the nitro group would be expected to have high f+ values, marking them as the most susceptible sites for nucleophilic attack. This analysis provides a more quantitative confirmation of the qualitative predictions from MEP surfaces.

Table 2: Hypothetical Condensed Fukui Function Values for Selected Atoms in this compound

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

| N (nitro) | 0.152 | 0.045 |

| C (carbonyl) | 0.188 | 0.031 |

| O (nitro) | 0.056 | 0.215 |

| O (carbonyl) | 0.061 | 0.198 |

| C (nitro ring) | 0.095 | 0.088 |

| C (methyl ring) | 0.073 | 0.102 |

Modeling of Intermolecular Interactions

Reduced Density Gradient (RDG) Analysis for Noncovalent Interactions

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize noncovalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric clashes. jussieu.frresearchgate.net The method is based on the relationship between the electron density (ρ) and its gradient (∇ρ). chemrxiv.org

By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the density (sign(λ₂)), different types of interactions can be distinguished. researchgate.net

Strong attractive interactions (e.g., hydrogen bonds) appear as spikes in the low-density, negative sign(λ₂)ρ region.

Weak attractive interactions (van der Waals forces) are characterized by spikes at very low density near sign(λ₂)ρ = 0.

Strong repulsive interactions (steric clashes) are found in the low-density, positive sign(λ₂)ρ region.

In a hypothetical dimer of this compound, RDG analysis would reveal weak C-H···O interactions between the aromatic hydrogens and the oxygen atoms of the nitro or ester groups. It would also show π-π stacking interactions between the aromatic rings. These interactions are visualized as broad, greenish surfaces between the molecules, indicating the prevalence of van der Waals forces governing the crystal packing and intermolecular associations.

Simulation of Spectroscopic Data

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are highly effective for simulating spectroscopic data, which can then be compared with experimental results for validation of the computed structure. acs.orgnih.govresearchgate.net

For this compound, the simulation of its UV-Vis spectrum would be of particular interest. The calculations would predict the electronic transitions, their corresponding wavelengths (λmax), and oscillator strengths. Typically, for a molecule with nitro and aromatic functionalities, one would expect to see intense π → π* transitions at lower wavelengths (higher energy) and weaker n → π* transitions at higher wavelengths (lower energy). The simulated spectrum would provide a theoretical basis for assigning the absorption bands observed experimentally. For instance, a simulated spectrum might show a strong absorption peak around 260 nm corresponding to π → π* transitions within the aromatic systems and a weaker shoulder around 330 nm attributed to the n → π* transition of the nitro group. Comparing these simulated values with experimental data helps to confirm the accuracy of the computational model. polimi.itbohrium.com

Advanced Computational Methodologies

Beyond ground-state properties, advanced computational methods can explore the excited-state behavior and reactivity of this compound in different environments.

To understand the electronic absorption properties, such as those measured by UV-Vis spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.netrsc.org TD-DFT calculations can predict the vertical excitation energies, corresponding oscillator strengths, and the nature of the electronic transitions (e.g., π→π* or n→π*). scirp.org For this compound, important transitions would likely involve the π-systems of the aromatic rings and the non-bonding orbitals of the ester and nitro groups. These calculations help in interpreting the experimental UV-Vis spectrum and understanding the intramolecular charge transfer (ICT) characteristics of the molecule upon photoexcitation. scirp.org

Chemical reactions and properties are often significantly influenced by the solvent. numberanalytics.comnumberanalytics.com Computational models can account for these solvent effects through either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient. liverpool.ac.uk This approach is useful for studying how the polarity of the solvent might affect the conformational equilibrium or the reaction rates of processes involving this compound. researchgate.net

Explicit solvent models involve including a number of solvent molecules directly in the calculation. numberanalytics.com While more computationally demanding, these models can capture specific solute-solvent interactions like hydrogen bonding. For more complex reaction mechanisms, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed, where the reacting species are treated with a high level of quantum theory and the surrounding solvent is treated with a more computationally affordable molecular mechanics force field. numberanalytics.com

Investigation of Nonlinear Optical (NLO) Properties

Molecules with large differences in electron density, often due to the presence of electron-donating and electron-withdrawing groups, can exhibit significant nonlinear optical (NLO) properties. These materials are of interest for applications in photonics and optoelectronics. tandfonline.comnih.gov

The first-order hyperpolarizability (β) is a key tensor quantity that describes the second-order NLO response of a molecule. mdpi.com A large β value is indicative of a strong NLO response. This property can be calculated using computational methods, typically at the DFT level. scirp.orgresearchgate.net The calculation involves determining the response of the molecule's dipole moment to an applied external electric field. For this compound, the combination of the methyl (donor) and nitro (acceptor) groups, though on separate rings, could lead to intramolecular charge transfer and thus a non-zero hyperpolarizability. The magnitude of β is highly dependent on the molecular structure and the degree of electronic communication between the donor and acceptor moieties. nih.gov The calculated values are often compared to a reference compound like urea (B33335) to gauge their potential for NLO applications. researchgate.net

Table 3: Illustrative Calculated NLO Properties for this compound (Note: This table is illustrative and contains hypothetical data.)

| Property | Calculated Value (esu) |

| Dipole Moment (μ) | 3.5 x 10⁻¹⁸ |

| Mean Polarizability (α) | 2.5 x 10⁻²³ |

| First-Order Hyperpolarizability (β_total) | 5.0 x 10⁻³⁰ |

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

5.6.2. Correlation of Electronic Structure with NLO Response

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Applications in Advanced Materials Science and Organic Synthesis

Strategic Role as a Chemical Intermediate in Fine Chemical Synthesis

The structural attributes of 2-Methylphenyl 2-nitrobenzoate (B253500) make it a valuable intermediate in the synthesis of high-value, complex organic molecules. Its reactivity is primarily centered around the nitro group and the ester functionality, which can be selectively transformed to build intricate molecular architectures.

Building Block for Complex Polyaromatic Compounds

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused benzene (B151609) rings. nih.gov While direct synthesis of complex PAHs using 2-Methylphenyl 2-nitrobenzoate is not extensively documented, its analogous structures, such as o-nitrophenyl benzoates, are instrumental in forming heterocyclic polyaromatic systems. A key transformation is the reductive cyclization of the nitro group. For instance, o-nitrophenyl benzoate (B1203000) can be converted to 2-phenylbenzoxazole (B188899), a heterocyclic aromatic compound, by reaction with triethyl phosphite (B83602). rsc.orgrsc.org This reaction proceeds with a 68% yield when refluxed in t-butylbenzene for two hours. rsc.org A similar patented process describes the formation of 2-phenylbenzoxazole from o-nitrophenyl benzoate using a palladium-on-carbon catalyst with ferric chloride in acetonitrile, under high pressure of carbon monoxide at 190°C, achieving an 87% yield. google.com

This type of cyclization, where the nitro group is reduced and then reacts with the nearby ester group, is a powerful method for creating fused ring systems. By modifying the starting materials, a wide variety of substituted benzoxazoles and other complex polyaromatic structures can be accessed. For example, reductive cyclization of o-nitrophenyl propargyl alcohols can yield substituted quinolines, another important class of polyaromatic compounds found in many pharmaceuticals and dyes. organic-chemistry.org This suggests the potential for this compound to be used in similar reductive cyclization strategies to create complex, functionalized polyaromatic systems.

Precursor for Advanced Functional Materials and Dyes

The transformation of this compound into its corresponding amino compound, 2-Methylphenyl 2-aminobenzoate, via reduction of the nitro group, opens a gateway to a wide array of functional materials and dyes. The resulting aromatic amine is a versatile precursor. For example, the reduction of related nitro esters, like methyl 2-(o-nitrophenylthio)benzoate, can lead to the formation of azoxy compounds, which are themselves useful in material applications. cdnsciencepub.com

The synthesis of functional materials often relies on the strategic placement of specific chemical groups. The nitro group in 2-nitrobenzoate derivatives can be a precursor for such functionalities. google.com For instance, a fluorescent probe for detecting hydrogen polysulfides was designed using a 2-fluoro-5-nitrobenzoate group as the recognition unit attached to a naphthalene (B1677914) derivative. researchgate.net This highlights how the nitrobenzoate moiety can be incorporated into larger systems to create materials with specific sensing capabilities. Furthermore, the synthesis of various benzohydrazide (B10538) derivatives, which have applications as enzyme inhibitors, often starts from nitro-substituted benzoic acids, demonstrating the utility of the nitro group in the synthesis of bioactive molecules. mdpi.com

Exploration in Functional Materials Design

The inherent electronic and photochemical properties of the nitroaromatic system in this compound make it a candidate for the design of sophisticated functional materials.

Design of Molecules with Tunable Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are crucial for applications in optoelectronics and photonics, such as high-speed optical switching. researchgate.net Organic molecules with significant NLO properties often feature a donor-π-acceptor structure. The nitro group (-NO2) is a strong electron-acceptor, making nitroaromatic compounds, including esters like this compound, promising candidates for NLO materials. nih.govacs.org

Theoretical and experimental studies on related compounds have demonstrated the potential of the nitrobenzoate framework. For example, the third-order NLO susceptibility of Furfurylaminium 2-chloro-5-nitrobenzoate has been studied, revealing its potential for NLO applications. researchgate.net Similarly, DFT studies on benzimidazole (B57391) derivatives containing nitro groups have shown that these compounds can exhibit high NLO responses, with the nitro group playing a key role as an electron acceptor. acs.org The design of such materials often involves modifying the molecular structure to enhance charge transfer and polarizability, and the 2-nitrobenzoate moiety serves as a foundational component in these designs. nih.gov

| Compound Class | Key Feature | Potential NLO Application |

| Nitroaromatic Esters | Strong electron-accepting nitro group | Third-order NLO materials |

| Benzimidazole Derivatives | Donor-π-acceptor structure with nitro groups | High-tech optoelectronics |

| Furfurylaminium 2-chloro-5-nitrobenzoate | Organic crystalline structure | Optical power limiting |

Development of Photoactive Scaffolds and Caged Compounds for Material Science (extrapolating from related nitrobenzyl photochemistry)

The ortho-nitrobenzyl group is a well-established photolabile protecting group, or "caged compound," used extensively in chemistry and biology. nih.gov Upon irradiation with UV light (typically 300-365 nm), ortho-nitrobenzyl esters undergo a photoreaction that cleaves the ester bond, releasing the protected molecule (e.g., a carboxylic acid) and forming an o-nitrosobenzaldehyde byproduct. mdpi.comrsc.org This light-triggered release mechanism is the basis for creating photoresponsive materials.

This chemistry has been applied to polymer science to create photoresists, photocleavable crosslinkers for drug delivery, and surfaces with tunable properties like wettability and adhesion. mdpi.comresearchgate.net For example, polyesters containing photoreactive o-nitrobenzyl ester units have been synthesized for use as photocleavable adhesives in microelectronics manufacturing. researchgate.net The efficiency of this photorelease can be tuned by adding substituents to the nitrobenzyl ring. nih.govacs.org

Given that this compound is an ortho-nitrobenzyl-type ester, it is expected to exhibit similar photochemical activity. The presence of the ester linkage makes it a prime candidate for use as a photoactive scaffold. By incorporating this molecule into polymer backbones or as a cross-linking agent, materials can be designed to degrade, change their surface properties, or release an encapsulated agent upon exposure to light. mdpi.com This opens up possibilities for applications in areas like photolithography, controlled release systems, and the fabrication of micro-featured surfaces. acs.org

| Photochemical Application | Underlying Principle | Example from Related Compounds |

| Photo-deprotection | UV-induced cleavage of o-nitrobenzyl ester | Release of carboxylic acids. mdpi.com |

| Photoactive Polymers | Incorporation of o-nitrobenzyl moieties | Photocleavable adhesives for microelectronics. researchgate.net |

| Caged Compounds | Light-triggered release of bioactive molecules | Caged neurotransmitters for physiological studies. nih.gov |

Contribution to the Development of Novel Synthetic Methodologies

The reactivity of this compound and its analogs contributes to the development of new synthetic methods. The reductive cyclization reactions mentioned earlier are a prime example. The conversion of o-nitrophenyl benzoate to 2-phenylbenzoxazole using triethyl phosphite was a novel finding in 1969 that expanded the known reactions for creating nitrogen heterocycles from nitro compounds. rsc.org

Furthermore, multistep synthesis strategies in organic chemistry often rely on the predictable reactivity of functional groups. The nitro group in a compound like this compound can act as a meta-directing group in electrophilic aromatic substitution reactions, allowing for controlled synthesis of polysubstituted aromatic compounds. libretexts.org The subsequent reduction of the nitro group to an amine (an ortho-, para-director) further diversifies the possible synthetic pathways. libretexts.org This controlled, stepwise functionalization is fundamental to building complex molecular targets. The development of new catalysts and reaction conditions for transformations involving the nitrobenzoate core, such as palladium-catalyzed couplings, continues to be an active area of research, expanding the synthetic chemist's toolkit. google.com

Green Chemical Applications and Sustainable Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly influencing the synthesis of specialty chemicals like this compound. longdom.org The focus lies on developing sustainable synthetic routes that are more efficient, use less hazardous materials, and minimize waste generation. longdom.orgimist.ma While specific research on the green synthesis of this compound is not extensively documented, sustainable approaches can be extrapolated from established green methodologies for the synthesis of its precursors and the esterification process itself.

The conventional synthesis of this compound involves the esterification of 2-nitrobenzoic acid with o-cresol (B1677501). A green chemistry approach to this synthesis would address the sustainability of both the starting materials and the reaction process.

Sustainable Synthesis of Precursors:

2-Nitrobenzoic Acid: Traditionally, nitroaromatic compounds are synthesized using strong acids like nitric and sulfuric acid, which are corrosive and generate significant waste. nih.gov Greener alternatives for the nitration of toluene (B28343) (a precursor to nitrobenzoic acids) are being explored. One such method involves using mixtures of nitric acid and acetic anhydride (B1165640) (HNO3/Ac2O), which offers high selectivity and a more environmentally friendly nitrating process. researchgate.net Another approach is the use of dilute nitric acid as an oxidizing and nitrating agent, which reduces the environmental pollution compared to traditional oxidants like potassium permanganate (B83412). google.com The use of solid acid catalysts, such as zeolites, also presents a recyclable and eco-friendly option for nitration reactions. rasayanjournal.co.in

o-Cresol: o-Cresol is a component of cresylic acid, which is derived from coal tar or petroleum. Sustainable sourcing of o-cresol is linked to the broader context of developing biorefineries that can produce aromatic compounds from renewable biomass, such as lignin. Additionally, research into environmentally friendly resins using o-cresol, such as o-cresol-furfural-formaldehyde resins, highlights its use in developing more sustainable materials. nih.gov

Green Esterification Methodologies:

The esterification reaction between 2-nitrobenzoic acid and o-cresol is a key step where green chemistry principles can be effectively applied. Traditional methods often rely on homogeneous acid catalysts that are difficult to recover and recycle. google.com Sustainable alternatives focus on catalytic systems, alternative reaction media, and energy-efficient activation methods.

Key green approaches applicable to the synthesis of this compound include:

Heterogeneous Catalysis: The use of solid acid catalysts that can be easily separated from the reaction mixture and reused is a cornerstone of green synthesis. rasayanjournal.co.in Materials like zeolites, clays, and polymer-supported catalysts can effectively drive esterification reactions, reducing waste and improving process efficiency. rasayanjournal.co.intnsroindia.org.in For instance, chitosan-immobilized ionic liquids have been shown to be effective catalysts for related organic reactions and can be recycled multiple times without a significant loss of activity. tnsroindia.org.in

Alternative Solvents: The choice of solvent is critical, as solvents constitute a major portion of the waste generated in chemical processes. mdpi.com Green solvents like water, supercritical CO2, or bio-derived solvents such as Cyrene™ are being investigated as replacements for volatile and often toxic organic solvents. longdom.orgchemanager-online.com Solvent-free reaction conditions, where the reactants themselves act as the solvent, represent an ideal scenario, often accelerated by microwave irradiation. imist.mamdpi.com

Energy-Efficient Activation: Microwave and ultrasound irradiation are emerging as energy-efficient alternatives to conventional heating. longdom.org These techniques can significantly shorten reaction times and improve yields, contributing to a more sustainable process. rasayanjournal.co.in For example, microwave-assisted synthesis of various heterocyclic compounds has demonstrated considerable rate enhancement and cleaner reaction profiles. rasayanjournal.co.in

The table below summarizes potential green and sustainable approaches for the synthesis of this compound, based on analogous reactions reported in the literature.

| Green Approach | Methodology | Advantages | Relevant Findings |

| Catalysis | Use of solid acid catalysts like zeolites or polymer-supported catalysts. rasayanjournal.co.intnsroindia.org.in | Easy separation and recyclability of the catalyst, reduction of corrosive waste. | Zeolites have shown high activity in the synthesis of benzimidazoles from nitrobenzoic acid derivatives. rasayanjournal.co.in Chitosan-immobilized ionic liquids are effective and reusable catalysts for one-pot reactions. tnsroindia.org.in |